molecular formula C18H15FN4O2S2 B2758799 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide CAS No. 946206-63-9

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide

Cat. No.: B2758799
CAS No.: 946206-63-9
M. Wt: 402.46
InChI Key: NKAPRUKNPWDFGA-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. At position 2 of the triazolothiazole ring, it bears a 3-fluorophenyl group, while position 6 is substituted with an ethyl chain terminating in a benzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c19-14-6-4-5-13(11-14)17-21-18-23(22-17)15(12-26-18)9-10-20-27(24,25)16-7-2-1-3-8-16/h1-8,11-12,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAPRUKNPWDFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide typically involves multi-step reactions. One efficient methodology includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole compounds with excellent efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using catalyst-free reactions and room temperature conditions, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. The specific structure of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that modifications in the triazole and thiazole rings can lead to increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the sulfonamide group is known to contribute to antibacterial effects by inhibiting bacterial folate synthesis. Preliminary studies indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Pharmacological Studies

Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory pathways or cancer progression. The compound's ability to modulate enzyme activity could be pivotal in treating diseases characterized by dysregulated enzyme function .

Neuroprotective Effects
Emerging research suggests that compounds with similar structures may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Investigations into the neuroprotective mechanisms of this compound could lead to novel therapeutic strategies .

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The findings indicated that certain derivatives displayed potent antibacterial activity at low concentrations, suggesting potential for development into new antibiotics .

Mechanism of Action

The mechanism by which N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, its inhibitory activity against Top1 involves binding to the enzyme’s active site, preventing it from performing its function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound ID Core Structure Substituent at Position 2 Substituent at Position 6 Functional Group Modifications Evidence Source
Main Compound [1,2,4]triazolo[3,2-b][1,3]thiazole 3-fluorophenyl Ethyl chain Benzenesulfonamide (unsubstituted)
BA97684 [1,2,4]triazolo[3,2-b][1,3]thiazole 3,4-dimethoxyphenyl Ethyl chain 4-phenoxybenzenesulfonamide
G572-0181 [1,2,4]triazolo[3,2-b][1,3]thiazole 3-fluorophenyl Ethyl chain 2,5-difluorobenzenesulfonamide
EN300-26872484 [1,2,4]triazolo[3,2-b][1,3]thiazole Thiophen-2-yl Carboxylic acid N/A (carboxylic acid at position 6)
872995-30-7 [1,2,4]triazolo[4,3-b]pyridazine [3-(trifluoromethyl)benzyl]sulfanyl Ethyl chain 4-methylbenzamide

Analysis of Key Features

Core Heterocycle Modifications: The main compound and analogs BA97684, G572-0181, and EN300-26872484 share the [1,2,4]triazolo[3,2-b][1,3]thiazole core.

3,4-dimethoxyphenyl (BA97684) increases electron density and solubility but may reduce metabolic stability due to O-methyl groups . Thiophen-2-yl (EN300-26872484) introduces sulfur-mediated π-π interactions and altered electronic profiles .

Functional Group at Position 6: Benzenesulfonamide (main compound) vs. 2,5-difluorobenzenesulfonamide (G572-0181): Fluorine substitutions enhance hydrophobicity and may improve membrane permeability . 4-phenoxybenzenesulfonamide (BA97684) adds steric bulk and extended aromaticity, which could influence binding pocket interactions .

Trifluoromethyl and Benzamide Modifications :

  • The 4-methylbenzamide group in 872995-30-7 replaces sulfonamide, altering hydrogen-bonding capacity. The trifluoromethylbenzylsulfanyl substituent enhances hydrophobicity and metabolic resistance .

Implications of Structural Differences

  • Lipophilicity : Fluorine and trifluoromethyl groups (main compound, G572-0181, 872995-30-7) increase logP values, favoring passive diffusion.
  • Solubility : Polar groups like carboxylic acid (EN300-26872484) or methoxy (BA97684) improve solubility but may limit blood-brain barrier penetration.
  • Metabolic Stability : Fluorine and trifluoromethyl groups resist oxidative metabolism, whereas methoxy groups are prone to demethylation .

Biological Activity

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzenesulfonamide is a synthetic compound belonging to the class of triazolothiazoles. This compound has garnered attention for its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Triazolo[3,2-b][1,3]thiazole core : A fused ring system known for diverse biological activities.
  • Fluorophenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Sulfonamide functionality : Often associated with antimicrobial activity and enzyme inhibition.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function. This is particularly relevant for carbonic anhydrase and cholinesterase inhibitors .
  • Receptor Modulation : The triazolothiazole moiety can bind to specific receptors within cells, modulating their activity and influencing various cellular pathways.

Anticancer Activity

Research indicates that compounds within the triazolothiazole class exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : Various derivatives have shown inhibitory effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for certain derivatives range from 1.4 µM to 22.6 µM depending on the specific compound tested .

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial effects:

  • Mechanism : These compounds often inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis.
  • Case Studies : Studies have demonstrated that similar compounds possess broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties:

  • Inhibition of Cytokine Release : Some studies suggest that triazolothiazoles can suppress the release of pro-inflammatory cytokines like TNF-alpha in various models of inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation ,
AntimicrobialEnzyme inhibition ,
Anti-inflammatoryCytokine suppression ,

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several triazolothiazole derivatives for their cytotoxic effects on MDA-MB-231 cells. The derivative with the highest potency showed an IC50 value significantly lower than standard chemotherapeutics like sorafenib.

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